molecular formula C11H10ClF6NO2 B2707985 (2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid CAS No. 1241680-98-7

(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B2707985
CAS No.: 1241680-98-7
M. Wt: 337.65
InChI Key: RVQMBLVCVUGJPK-QRPNPIFTSA-N
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Description

(2S)-2-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid is a synthetic non-proteinogenic amino acid characterized by an L-configuration (S-enantiomer) at the α-carbon and a 3,5-bis(trifluoromethyl)phenyl substituent at the β-position. The trifluoromethyl (-CF₃) groups are electron-withdrawing, imparting high lipophilicity and metabolic stability compared to natural aromatic amino acids like phenylalanine. This compound is structurally related to bioactive molecules such as chemotherapeutics (e.g., melphalan) and thyroid hormones (e.g., thyroxine), but its unique substituents differentiate its physicochemical and biological properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(3-8(18)9(19)20)2-7(4-6)11(15,16)17/h1-2,4,8H,3,18H2,(H,19,20)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTMNIDBMOGRKI-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available 3,5-bis(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted phenylalanine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid typically involves the introduction of the trifluoromethyl group onto the phenyl ring, which enhances the compound's pharmacological properties. The trifluoromethyl group is known to improve the lipophilicity and metabolic stability of drug candidates, making it a valuable modification in medicinal chemistry.

Antimicrobial Activity

Research has shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. A study published in Molecules highlighted that derivatives of 3,5-bis(trifluoromethyl)phenyl exhibited potent activity against drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum biofilm eradication concentration (MBEC) values for these compounds were as low as 1 µg/mL, indicating their potential as effective antimicrobial agents.

Neuropharmacological Effects

Trifluoromethyl-substituted compounds have been explored for their neuropharmacological effects. The presence of the trifluoromethyl group can enhance the binding affinity to certain receptors in the central nervous system. For instance, studies have indicated that such modifications can lead to improved potency in inhibiting serotonin uptake .

Drug Development

The incorporation of this compound into drug design has shown promise in developing new therapeutics for various conditions:

  • Antibiotics : Its derivatives are being investigated as potential antibiotics targeting resistant bacterial strains.
  • Antidepressants : Modifications of this compound are being explored for their effects on neurotransmitter systems related to mood regulation.

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on synthesized pyrazole derivatives revealed that those with the trifluoromethyl group demonstrated enhanced antimicrobial efficacy compared to their non-fluorinated counterparts. The study concluded that the trifluoromethyl substitution significantly contributed to the overall activity against biofilms formed by resistant bacterial strains .

Case Study 2: Neuropharmacological Research

In a neuropharmacology study, researchers evaluated the effects of various trifluoromethyl-containing compounds on serotonin receptors. Results indicated that compounds with a similar structure to this compound exhibited increased receptor binding and inhibition rates compared to traditional antidepressants .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Predicted logP pKa (Amino Group) Biological Activity Reference
Target Compound C₁₁H₉F₆NO₂ 301.2 3,5-bis(trifluoromethyl)phenyl 3.8 ~7.1 LAT1 inhibitor candidate
Melphalan C₁₃H₁₈Cl₂N₂O₂ 305.2 4-[bis(2-chloroethyl)amino]phenyl 1.2 ~8.5 Alkylating chemotherapeutic agent
L-Thyroxine (T4) C₁₅H₁₁I₄NO₄ 776.9 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl 2.5 ~9.0 Thyroid hormone receptor agonist
L-Dopa C₉H₁₁NO₄ 197.2 3,4-dihydroxyphenyl -1.2 ~9.7 Dopamine precursor
(±)-AMPA C₇H₁₀N₂O₃ 170.2 3-hydroxy-5-methyl-isoxazol-4-yl -0.5 ~8.3 Glutamate receptor agonist
Key Observations:
  • Lipophilicity : The target compound’s logP (3.8) is significantly higher than melphalan (1.2), T4 (2.5), and L-Dopa (-1.2) due to the strong hydrophobic contribution of -CF₃ groups. This enhances membrane permeability but may reduce aqueous solubility .
  • Acidity: The electron-withdrawing -CF₃ groups lower the pKa of the amino group (~7.1 vs.
  • Steric Effects : The bulky 3,5-bis(trifluoromethyl)phenyl group creates steric hindrance, distinguishing it from smaller substituents like -OH (L-Dopa) or -I (T4) .
Comparison with Melphalan

Melphalan, a phenylalanine derivative with a nitrogen mustard group, acts as a DNA alkylating agent. In contrast, the target compound lacks alkylating functionality but shares structural similarity in the phenylalanine backbone. Its -CF₃ groups may enhance metabolic stability compared to melphalan’s chlorine substituents, which are prone to hydrolysis .

Comparison with Thyroid Hormones (T3/T4)

Thyroid hormones feature iodinated phenyl rings and ether linkages.

LAT1 Transporter Affinity

The target compound’s structure aligns with Large Neutral Amino Acid Transporter 1 (LAT1) substrates, which prefer bulky, hydrophobic side chains. Studies suggest that -CF₃ groups may mimic natural LAT1 ligands (e.g., L-phenylalanine) but with higher selectivity due to enhanced lipophilicity .

Research Findings and Implications

  • LAT1 Inhibition : Preliminary studies indicate that the target compound inhibits LAT1 with IC₅₀ values comparable to melphalan but with reduced off-target effects .
  • Theranostic Applications: The -CF₃ groups may serve as ¹⁹F MRI probes, a feature absent in iodine- or chlorine-based analogs .

Biological Activity

(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, commonly referred to as a derivative of amino acids, has garnered attention for its potential biological activities, particularly in the context of neurotransmission and receptor interactions. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure:

  • Molecular Formula: C12H12F6N2O2
  • Molecular Weight: 300.23 g/mol

The compound features a chiral center at the second carbon atom and is characterized by the presence of a trifluoromethyl-substituted phenyl group. The synthesis often involves chiral catalysts to ensure the desired stereochemistry, typically through methods such as asymmetric synthesis or reduction of ketone precursors under controlled conditions.

This compound primarily functions as an antagonist at specific glutamate receptors, particularly kainate receptors. Its mechanism involves binding to the receptor sites, thereby modulating neurotransmitter activity which can influence synaptic transmission and plasticity.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties:

  • Kainate Receptor Antagonism:
    • The compound has been shown to selectively inhibit kainate receptors (GluK1 and GluK3), which are implicated in excitatory neurotransmission and have roles in various neurological disorders such as epilepsy and anxiety .
  • Anticonvulsant Properties:
    • In vivo studies demonstrated that this compound can reduce seizure activity in animal models without causing motor impairment, suggesting its potential as a therapeutic agent for epilepsy management .
  • Analgesic Effects:
    • Preliminary findings suggest that it may also possess analgesic properties, providing relief from pain through its action on glutamatergic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kainate Receptor InhibitionSelective antagonism at GluK1 and GluK3 receptors
AnticonvulsantReduced seizure frequency in animal models
AnalgesicPain relief without motor impairment

Detailed Research Insights

  • Study on Seizure Activity:
    • A study published in 2023 evaluated the effects of this compound on seizure models. The results showed a significant reduction in seizure duration and frequency compared to control groups .
  • Mechanistic Insights:
    • Structural biology studies revealed that the binding affinity of this compound to kainate receptors is enhanced by the trifluoromethyl groups, which increase lipophilicity and improve interaction with receptor sites .

Q & A

Q. How can the stereochemical purity of (2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid be confirmed experimentally?

Methodological Answer:

  • Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) under optimized mobile phase conditions (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid). Compare retention times with a racemic mixture or enantiopure reference standard.
  • Circular Dichroism (CD) spectroscopy can validate optical activity, with characteristic peaks in the 200–250 nm range for the (2S)-configuration.
  • X-ray crystallography provides definitive proof of absolute configuration if single crystals are obtainable. Ensure crystallization in a non-racemizing solvent (e.g., methanol/water mixtures) .

Q. What synthetic strategies are effective for introducing the 3,5-bis(trifluoromethyl)phenyl group into the propanoic acid backbone?

Methodological Answer:

  • Employ asymmetric Strecker synthesis using (S)-α-methylbenzylamine as a chiral auxiliary to control stereochemistry at the α-carbon.
  • Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a trifluoromethyl-substituted arylboronic acid and a β-bromoalanine derivative. Optimize ligand choice (e.g., SPhos) for enhanced regioselectivity.
  • Protect the amino group with a tert-butoxycarbonyl (Boc) group during synthesis to prevent side reactions, followed by acidic deprotection .

Q. How do the physicochemical properties of this compound influence its solubility in biological buffers?

Methodological Answer:

  • The logP value (~3.2, calculated) indicates moderate hydrophobicity. Solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers.
  • pH-dependent solubility : The carboxylic acid group (pKa ~2.5) and amino group (pKa ~9.5) allow for solubility tuning. Prepare stock solutions at pH 2–3 (0.1 M HCl) or pH 7–8 (PBS) for experimental use.
  • Characterize solubility via nephelometry or HPLC-UV quantification after centrifugal filtration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Methodological Answer:

  • Conduct meta-analysis of literature data, focusing on assay conditions (e.g., cell line variability, incubation time, and compound stability in media).
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) under standardized buffer conditions.
  • Perform dose-response studies in parallel assays to identify off-target effects or assay-specific interference from the trifluoromethyl groups .

Q. What advanced techniques are recommended for studying metabolic stability in hepatic models?

Methodological Answer:

  • Use cryopreserved human hepatocytes in suspension with LC-MS/MS quantification of parent compound depletion. Calculate intrinsic clearance (CLint) using the substrate depletion method.
  • Identify metabolites via high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA). Focus on glutathione adducts to detect reactive intermediates.
  • Compare species-specific metabolism using liver microsomes from humans, rats, and dogs to guide translational studies .

Q. How can crystallography elucidate interactions between this compound and its protein targets?

Methodological Answer:

  • Co-crystallize the compound with its target protein (e.g., enzyme active site) using vapor diffusion methods . Optimize crystallization conditions with PEG-based precipitants.
  • Collect diffraction data at a synchrotron facility (resolution ≤2.0 Å) and refine the structure using PHENIX or CCP4.
  • Analyze fluorine-protein interactions (e.g., C–F···H–N hydrogen bonds) using electron density maps and PyMOL visualization .

Q. What computational approaches predict the impact of 3,5-bis(trifluoromethyl) substitution on binding affinity?

Methodological Answer:

  • Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P) to assess conformational stability of the aryl group in the binding pocket.
  • Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting electron-withdrawing effects of trifluoromethyl groups on aromatic π-stacking.
  • Validate predictions with alanine-scanning mutagenesis of the target protein to identify critical binding residues .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Develop a UHPLC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 μm) and gradient elution (0.1% formic acid in water/acetonitrile). Optimize MRM transitions for the [M+H]+ ion (m/z 302.1 → 256.0).
  • Validate according to ICH Q2(R1) guidelines for linearity (R² ≥0.99), precision (CV ≤5%), and accuracy (90–110% recovery).
  • Test matrix effects (e.g., plasma, tissue homogenates) using post-column infusion experiments .

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